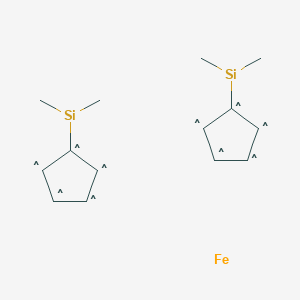

1,1'-Bis(dimethylsilyl)ferrocene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1’-Bis(dimethylsilyl)ferrocene is a catalytic co-initiator in free radical photopolymerization and free radical promoted cationic polymerization reactions . It is also a reactant for hydrosilylation and hydroboration reactions, platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .

Synthesis Analysis

The synthesis of 1,1’-Bis(dimethylsilyl)ferrocene involves various methods. One such method is the reaction of dimethylsilylferrocene with dicobaltoctacarbonyl, which affords the complexes containing the Si–Co σ-bond stabilized with a ferrocenyl group . Another method involves the reactions of dimethylsilylferrocene with ironpentacarbonyl and trirutheniumdodecacarbonyl, which give the ferrocenyl derivatives bridged with Si–M–Si (M = Fe or Ru) sequences inter- or intramolecularly .

Molecular Structure Analysis

The molecular structure of 1,1’-Bis(dimethylsilyl)ferrocene is represented by the empirical formula C14H22FeSi2 . The molecular weight is 302.34 .

Chemical Reactions Analysis

1,1’-Bis(dimethylsilyl)ferrocene is involved in various chemical reactions. It acts as a catalytic co-initiator in free radical photopolymerization and free radical promoted cationic polymerization reactions . It is also a reactant for hydrosilylation and hydroboration reactions, platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .

Physical And Chemical Properties Analysis

1,1’-Bis(dimethylsilyl)ferrocene has a refractive index of n20/D 1.564 (lit.) and a boiling point of 294-295 °C (lit.) . It has a density of 1.007 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Katalytischer Co-Initiator in der radikalischen Photopolymerisation

1,1'-Bis(dimethylsilyl)ferrocene dient als Co-Initiator in radikalischen Photopolymerisationsreaktionen. Bei Belichtung erzeugt es Radikale, die Polymerisationsprozesse initiieren. Diese Eigenschaft macht es wertvoll bei der Entwicklung von Photolacken, Beschichtungen und anderen polymeren Materialien .

Reaktant für Hydrosilylierungs- und Hydroborierungsreaktionen

Hydrosilylierungs- und Hydroborierungsreaktionen sind in der organischen Synthese unerlässlich. Diese Verbindung nimmt an diesen Reaktionen teil, wodurch Silizium- oder Boratome in organische Moleküle eingeführt werden können. Forscher verwenden es zur selektiven Funktionalisierung von Alkenen und Alkinen .

Platin/Nickel-katalysierte selektive Hydrosilylierung

This compound findet Anwendung in Platin- oder Nickel-katalysierten Hydrosilylierungsreaktionen. Diese Reaktionen ermöglichen die Addition von siliziumhaltigen Gruppen an ungesättigte Verbindungen wie Alkene und Alkine. Die Selektivität dieses Prozesses ist entscheidend für das Design von funktionalen Materialien .

Eisen-katalysierte dehydrogenative Kupplung

In dehydrogenativen Kupplungsreaktionen spielen Eisenkatalysatoren eine entscheidende Rolle. Diese Verbindung nimmt an solchen Reaktionen teil, wodurch die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen ermöglicht wird. Forscher untersuchen seinen Nutzen bei der Synthese komplexer organischer Moleküle .

Funktionelle molekulare Materialien

Der Ferrocengkern ermöglicht eine präzise Steuerung von katalytischen C–C- und C–X-Kupplungsreaktionen. Diese Reaktionen werden zur Herstellung einer Reihe von funktionalen Makromolekülen verwendet, darunter maßgeschneiderte Farbstoffe, OLED-Komponenten, leitfähige Polymere und Thermoplaste .

Weitere potenzielle Anwendungen

Während die oben genannten Bereiche wichtige Anwendungen hervorheben, kann this compound auch in anderen Bereichen verwendet werden, wie z. B. in der metallorganischen Chemie, Materialwissenschaft und Katalyse. Forscher untersuchen weiterhin seine Eigenschaften und möglichen Anwendungen .

Wirkmechanismus

Target of Action

The primary target of 1,1’-Bis(dimethylsilyl)ferrocene is the catalytic initiation in free radical photopolymerization and free radical promoted cationic polymerization reactions . The compound acts as a co-initiator, facilitating the start of these reactions.

Mode of Action

1,1’-Bis(dimethylsilyl)ferrocene interacts with its targets through a series of chemical reactions . It is used as a reactant in hydrosilylation and hydroboration reactions . Additionally, it participates in platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .

Biochemical Pathways

The compound affects the polymerization pathways . It initiates the polymerization process, leading to the formation of polymers. This process impacts the downstream effects, including the formation of various functional macromolecules .

Result of Action

The action of 1,1’-Bis(dimethylsilyl)ferrocene results in the formation of polymers through free radical photopolymerization and cationic polymerization reactions . This leads to the creation of various functional macromolecules, which can be used in a wide range of applications .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/2C7H10Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMIAJBJASQLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)[C]1[CH][CH][CH][CH]1.C[Si](C)[C]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FeSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1295-15-4 |

Source

|

| Record name | 1,1'-Bis(dimethylsilyl)ferrocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: 1,1'-Bis(dimethylsilyl)ferrocene is a versatile building block for incorporating ferrocene units into polymeric structures. This is primarily achieved through hydrosilylation reactions with various unsaturated compounds. [, , , , ] These ferrocene-containing polymers have potential applications in areas such as electroactive materials, redox-active polymers, and precursors for magnetic ceramics. [, , ]

A: this compound consists of a ferrocene unit where each cyclopentadienyl ring is substituted with a dimethylsilyl group (-Si(CH3)2H). The presence of the silicon-hydrogen (Si-H) bond is crucial for its reactivity in hydrosilylation reactions. [, , , , ]

A: Both platinum and rhodium catalysts have proven effective in promoting hydrosilylation reactions with this compound. For instance, Karstedt's catalyst (platinum-divinyltetramethyldisiloxane) and Wilkinson's catalyst (Rh(PPh3)3Cl) have been successfully employed. [, ] Interestingly, the choice of catalyst can influence the regioselectivity of the hydrosilylation reaction, leading to different product isomers. []

A: Reaction conditions, particularly the choice of catalyst, significantly influence the product outcome. For example, nickel-catalyzed reactions with aldehydes result in monohydrosilylation, yielding acyclic products. [, ] In contrast, using a platinum catalyst like (C2H4)Pt(PPh3)2 favors double silylation, generating six-membered cyclic compounds. [] This highlights the importance of careful catalyst selection for controlling reaction pathways and product selectivity.

A: Yes, this compound can be used to synthesize organometallic complexes. Reacting it with triruthenium dodecacarbonyl forms a unique triruthenium dihydrido cluster where the ferrocene unit acts as a bridging ligand via Si-Ru bonds. [] This demonstrates the potential of this compound in building diverse molecular architectures beyond traditional polymer chemistry.

A: Research indicates that hyperbranched polycarbosiloxanes synthesized using this compound can act as precursors for magnetic ceramics. Upon pyrolysis at high temperatures, these polymers yield materials with notable magnetizability. [] This highlights the potential of this compound and its derivatives in developing advanced functional materials.

A: Characterization of these materials typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 29Si), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) for determining molecular weights. [, , ] Mass spectrometry techniques like MALDI-TOF are also employed, particularly for analyzing polymeric structures. []

A: One potential challenge lies in controlling the regioselectivity of hydrosilylation reactions, as different catalysts can lead to varying isomeric distributions. [] Additionally, the thermal stability of the final materials, especially those intended for high-temperature applications, needs to be carefully considered. []

A: Exploring new catalytic systems and reaction conditions to access novel polymeric architectures with tailored properties is a promising avenue. [, ] Additionally, investigating the potential of these materials in areas like electrochemistry, sensing, and catalysis remains largely unexplored and holds significant promise. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1alpha(1S*,2R*),2bta]-(9CI)](/img/no-structure.png)

![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)

![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)